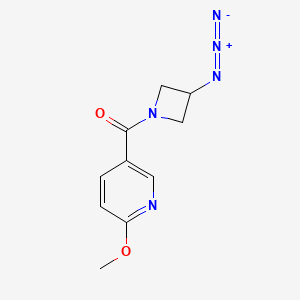
(3-Azidoazetidin-1-yl)(6-methoxypyridin-3-yl)methanone
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Structural Characterization and Synthesis
Protonation Sites and Hydrogen Bonding
Research on related compounds, such as N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine, has focused on their synthesis, structural characterization, and the analysis of protonation sites and hydrogen bonding patterns. These studies provide insights into how slight modifications in chemical structure can influence molecular conformations and intermolecular interactions, which are crucial for designing compounds with desired physical and chemical properties (Böck et al., 2021).
Biological Activity
Antimicrobial Activity
The synthesis and evaluation of novel benzofuran-based 1,2,3-triazoles, which share a common motif with the target compound, have been conducted to explore their antimicrobial activity. Such studies indicate the potential of these compounds to serve as bases for developing new antimicrobial agents (Sunitha et al., 2017).
Mechanistic Insights in Drug Metabolism
Metabolism of Strained Rings
Investigations into the metabolism of compounds containing strained rings, such as AZD1979, reveal the role of glutathione S-transferases in the formation of glutathione-conjugated metabolites. This research provides valuable information on the metabolic pathways and detoxification mechanisms for compounds containing azetidinyl groups, highlighting the importance of understanding the metabolic fate of novel drug candidates (Li et al., 2019).
Chemical Reactivity and Drug Development
Regioselective Reactions and Ring Transformations
Studies on mesyloxymethylazetidinones explore their reactivity with nucleophiles, leading to ring cleavage and transformations. These reactions are significant for synthesizing new pharmacologically active compounds and understanding the chemical behavior of azetidinone derivatives (Boros et al., 2006).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(3-azidoazetidin-1-yl)-(6-methoxypyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c1-17-9-3-2-7(4-12-9)10(16)15-5-8(6-15)13-14-11/h2-4,8H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMKXOZNQGWHPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Azidoazetidin-1-yl)(6-methoxypyridin-3-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



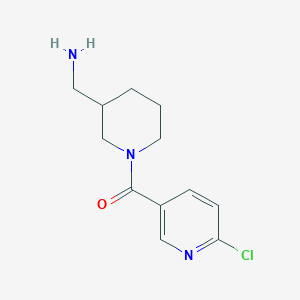
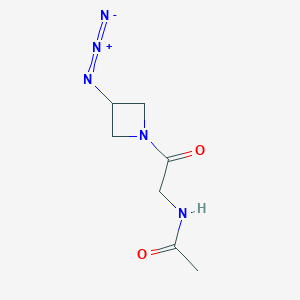


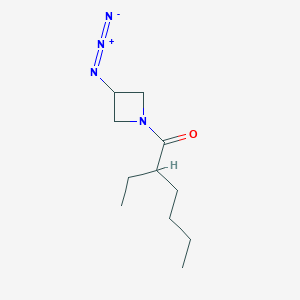
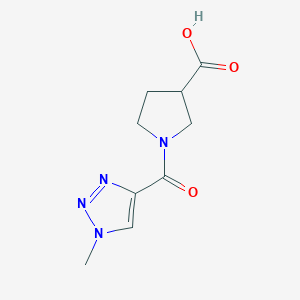
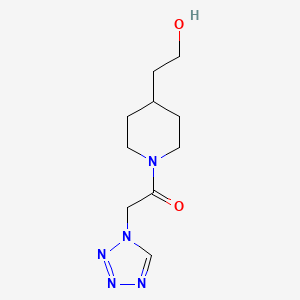
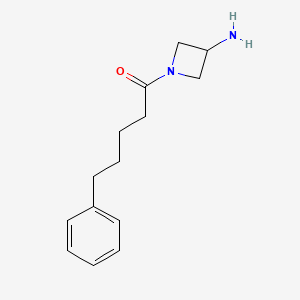

![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)pyridin-3-amine](/img/structure/B1476228.png)

![4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B1476230.png)
![3-(Piperidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1476231.png)
![2-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline](/img/structure/B1476234.png)